molecular formula C15H18N4OS B2894742 1-(Pyrimidin-2-yl)-3-(3-(p-tolylthio)propyl)urea CAS No. 899968-79-7

1-(Pyrimidin-2-yl)-3-(3-(p-tolylthio)propyl)urea

Cat. No.: B2894742
CAS No.: 899968-79-7
M. Wt: 302.4
InChI Key: WACRZZCQBXTUIT-UHFFFAOYSA-N
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Description

1-(Pyrimidin-2-yl)-3-(3-(p-tolylthio)propyl)urea is an organic compound that features a pyrimidine ring and a urea moiety connected via a propyl chain substituted with a p-tolylthio group

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis typically begins with pyrimidine-2-amine and 3-(p-tolylthio)propyl isocyanate.

    Reaction Conditions: The reaction is carried out in an inert atmosphere, often using a solvent like dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the urea linkage.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods:

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the p-tolylthio group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the pyrimidine ring or the urea moiety, potentially leading to the formation of amines or other reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyrimidine ring, where various nucleophiles can replace hydrogen atoms.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed for reduction reactions.

    Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products:

    Oxidation Products: Sulfoxides or sulfones.

    Reduction Products: Amines or other reduced derivatives.

    Substitution Products: Various substituted pyrimidine derivatives.

Scientific Research Applications

1-(Pyrimidin-2-yl)-3-(3-(p-tolylthio)propyl)urea has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Biological Studies: It is used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as conductivity or catalytic activity.

    Chemical Biology: It is employed in chemical biology to probe biological pathways and mechanisms.

Mechanism of Action

The mechanism of action of 1-(Pyrimidin-2-yl)-3-(3-(p-tolylthio)propyl)urea involves its interaction with molecular targets, such as enzymes or receptors. The pyrimidine ring can engage in hydrogen bonding and π-π interactions, while the urea moiety can form hydrogen bonds with target proteins. The p-tolylthio group may enhance the compound’s lipophilicity, facilitating its passage through biological membranes.

Comparison with Similar Compounds

    1-(Pyrimidin-2-yl)-3-(3-phenylpropyl)urea: Similar structure but with a phenyl group instead of a p-tolylthio group.

    1-(Pyrimidin-2-yl)-3-(3-(m-tolylthio)propyl)urea: Similar structure but with a meta-tolylthio group instead of a para-tolylthio group.

    1-(Pyrimidin-2-yl)-3-(3-(o-tolylthio)propyl)urea: Similar structure but with an ortho-tolylthio group instead of a para-tolylthio group.

Uniqueness: 1-(Pyrimidin-2-yl)-3-(3-(p-tolylthio)propyl)urea is unique due to the specific positioning of the p-tolylthio group, which can influence its chemical reactivity and biological activity. The para-substitution provides distinct steric and electronic properties compared to its meta- and ortho-substituted analogs.

Properties

IUPAC Name

1-[3-(4-methylphenyl)sulfanylpropyl]-3-pyrimidin-2-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4OS/c1-12-4-6-13(7-5-12)21-11-3-10-18-15(20)19-14-16-8-2-9-17-14/h2,4-9H,3,10-11H2,1H3,(H2,16,17,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WACRZZCQBXTUIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCCCNC(=O)NC2=NC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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